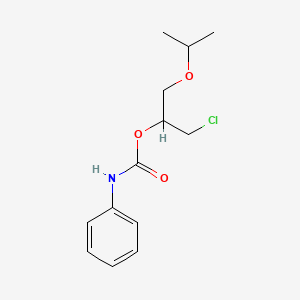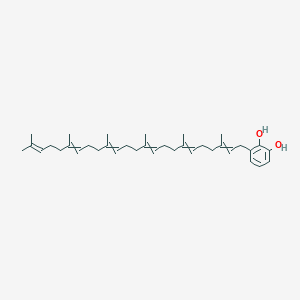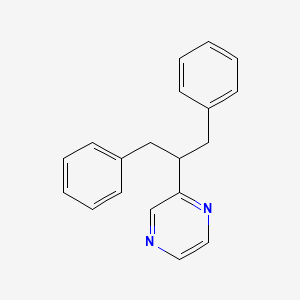
2-(1,3-Diphenylpropan-2-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Diphenylpropan-2-yl)pyrazine is a chemical compound with the molecular formula C19H18N2 It is characterized by the presence of a pyrazine ring substituted with a 1,3-diphenylpropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenylpropan-2-yl)pyrazine typically involves the reaction of 1,3-diphenylpropan-2-one with hydrazine or its derivatives under specific conditions. One common method includes the cyclization of 1,3-diphenylpropan-2-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Diphenylpropan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Diphenylpropan-2-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(1,3-Diphenylpropan-2-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Diphenylpropan-2-yl)pyridine
- 2-(1,3-Diphenylpropan-2-yl)imidazole
- 2-(1,3-Diphenylpropan-2-yl)triazine
Uniqueness
2-(1,3-Diphenylpropan-2-yl)pyrazine is unique due to its specific substitution pattern and the presence of the pyrazine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the pyrazine ring can engage in different types of interactions and reactions, making it a versatile scaffold for various applications.
Eigenschaften
CAS-Nummer |
6303-87-3 |
|---|---|
Molekularformel |
C19H18N2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-(1,3-diphenylpropan-2-yl)pyrazine |
InChI |
InChI=1S/C19H18N2/c1-3-7-16(8-4-1)13-18(19-15-20-11-12-21-19)14-17-9-5-2-6-10-17/h1-12,15,18H,13-14H2 |
InChI-Schlüssel |
UIHRFKBSTGVHGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
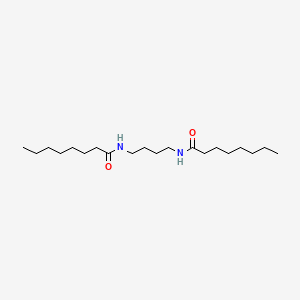
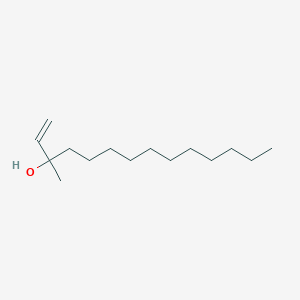

![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)
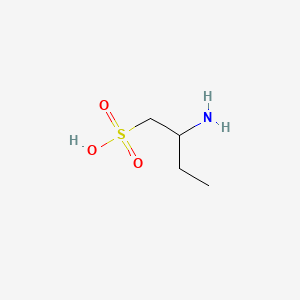

![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)

![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
